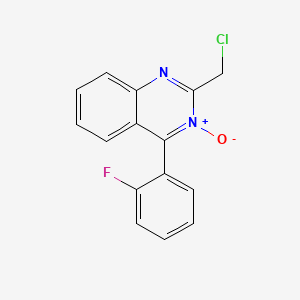
2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chloromethyl group and a fluorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of an appropriate precursor, such as anthranilic acid, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate.
Addition of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazolines.
Scientific Research Applications
2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-phenylquinazoline: Lacks the fluorine atom, which may affect its biological activity.
4-(2-Fluorophenyl)quinazoline: Lacks the chloromethyl group, which may alter its reactivity and applications.
2-Methyl-4-(2-fluorophenyl)quinazoline: Has a methyl group instead of a chloromethyl group, leading to different chemical properties.
Uniqueness
2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol is unique due to the presence of both the chloromethyl and fluorophenyl groups
Properties
CAS No. |
60656-73-7 |
|---|---|
Molecular Formula |
C15H10ClFN2O |
Molecular Weight |
288.70 g/mol |
IUPAC Name |
2-(chloromethyl)-4-(2-fluorophenyl)-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C15H10ClFN2O/c16-9-14-18-13-8-4-2-6-11(13)15(19(14)20)10-5-1-3-7-12(10)17/h1-8H,9H2 |
InChI Key |
ZFIPMLRZYZSRQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=[N+](C(=N2)CCl)[O-])C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



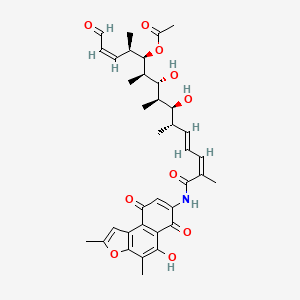
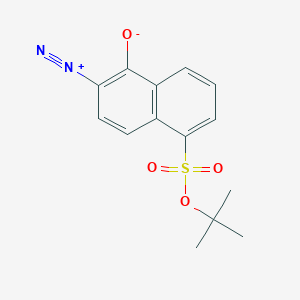
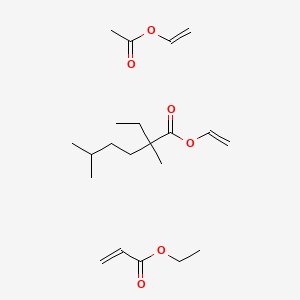
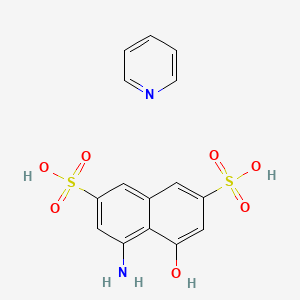

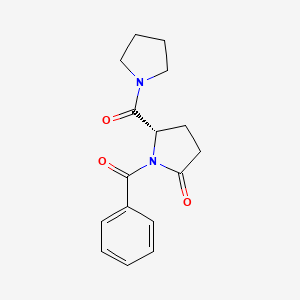
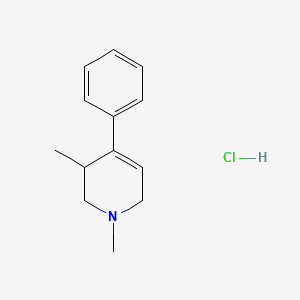

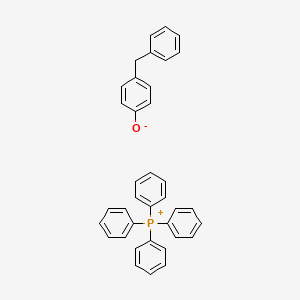
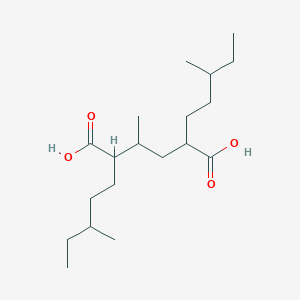
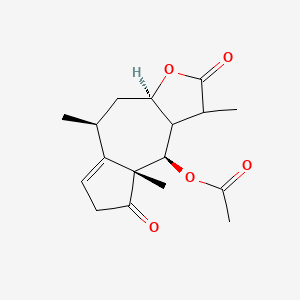

![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)
